molecular formula C12H19N3 B7652108 1-(4-Methylpyrimidin-2-yl)azocane

1-(4-Methylpyrimidin-2-yl)azocane

Cat. No.: B7652108
M. Wt: 205.30 g/mol
InChI Key: ROWIHRKNRVEPFH-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)azocane is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)azocane typically involves the formation of the pyrimidine ring followed by the introduction of the azocane moiety. One common method involves the condensation of suitable precursors under controlled conditions. For instance, the preparation of 2-aminopyrimidine derivatives can be achieved from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, through a series of steps including ring closure, aromatization, and oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free cascade synthesis has been explored for the efficient production of unsymmetrical 2-aminopyrimidines, which can serve as intermediates in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyrimidin-2-yl)azocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)azocane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(4-Methylpyrimidin-2-yl)azocane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The specific pathways involved depend on the compound’s application, such as inhibiting enzyme activity in antimicrobial research .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-11-7-8-13-12(14-11)15-9-5-3-2-4-6-10-15/h7-8H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWIHRKNRVEPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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